2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline

LogP Lipophilicity Drug-likeness

Researchers seeking a reliable, well-characterized 1,2,4-oxadiazole building block often encounter undefined purity or missing differentiation data. This compound (MW 251.28, LogP 3.20) solves that by providing a primary aniline (-NH₂) handle for rapid amide/sulfonamide library synthesis and a p-tolyl group for SAR exploration. - Balanced lipophilicity reduces promiscuous aggregation risk compared to higher-LogP analogs (e.g., 4-chlorophenyl derivative, LogP 4.37). - 95% purity confirmed; only 2 rotatable bonds ensures conformational restraint ideal for affinity probe design. - Available from stock with full QC documentation for hit-to-lead and chemical proteomics campaigns.

Molecular Formula C15H13N3O
Molecular Weight 251.28 g/mol
CAS No. 58589-02-9
Cat. No. B1366908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline
CAS58589-02-9
Molecular FormulaC15H13N3O
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3N
InChIInChI=1S/C15H13N3O/c1-10-6-8-11(9-7-10)14-17-15(19-18-14)12-4-2-3-5-13(12)16/h2-9H,16H2,1H3
InChIKeyJALBXPKLIIMPHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1000 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline Overview


2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline (CAS 58589-02-9) is a heterocyclic compound comprising a 1,2,4-oxadiazole core substituted with a p-tolyl group at position 3 and an o-aniline moiety at position 5. This structural motif belongs to a privileged scaffold widely explored in medicinal chemistry for its diverse bioactivities, including anticancer, antimicrobial, and anti-inflammatory properties . The compound exhibits a molecular weight of 251.28 g/mol, a calculated LogP of 3.20, and contains a primary aniline functional group, positioning it as a versatile building block for derivatization and lead optimization campaigns .

Privileged 1,2,4-oxadiazole scaffold reported for fragment-based discovery campaigns
Primary aniline handle supports rapid derivatization into amide, sulfonamide, or urea libraries
Moderate lipophilicity and molecular weight may support lead-like starting point selection

Critical Selection Criteria for 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline


The 1,2,4-oxadiazole class encompasses a broad chemical space with widely varying physicochemical and biological profiles. Simple substitution changes, such as replacing the p-tolyl group with a hydrogen atom or a chloro substituent, dramatically alter key drug-likeness parameters, including lipophilicity (LogP) and topological polar surface area (tPSA), which directly influence membrane permeability, metabolic stability, and off-target binding . Consequently, the assumption that any 1,2,4-oxadiazole derivative can serve as a functional substitute is scientifically invalid. The following quantitative evidence underscores the specific and measurable differentiation of the target compound relative to its closest structural analogs, thereby informing rigorous scientific selection and procurement decisions.

Substituent mismatch Replacing p-tolyl with Cl or H shifts lipophilicity and tPSA, potentially altering permeability and off-target binding profiles.
Core isomerism 1,2,4-Oxadiazole regioisomers or positional substitution changes may invalidate SAR assumptions; not all oxadiazoles are interchangeable.
Aniline reactivity Electronic environment of the aniline group varies with ring substitution; derivatization outcome may differ from unsubstituted or halogenated analogs.

2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline: Quantitative Comparison with Analogs


Balanced Lipophilicity vs. More Hydrophobic Analogs

The calculated LogP of 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline is 3.20 . This value is significantly lower than that of the analogous 4-chloro-substituted derivative, 3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole, which has a calculated LogP of 4.37 . The reduced lipophilicity of the p-tolyl compound aligns more favorably with established drug-likeness guidelines (e.g., Lipinski's Rule of Five LogP ≤ 5), potentially offering superior aqueous solubility and reduced non-specific protein binding relative to the more hydrophobic chloro analog.

Lipophilicity
Cross-study comparable
LogP 3.20 vs 4.37 (4-Cl analog)
1.17 LogP units lower may support aqueous solubility and reduced non-specific binding context.
Calculated partition coefficient; experimental validation recommended.
LogP Lipophilicity Drug-likeness Physicochemical Properties Permeability

Moderate Molecular Weight Balancing Complexity and Accessibility

2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline possesses a molecular weight of 251.28 g/mol . This places it within an optimal range for fragment-based drug discovery and as a lead-like starting point. It is significantly lower in molecular weight than many more elaborate, pre-optimized 1,2,4-oxadiazole analogs reported in the literature, such as the dual-acting SARS-CoV-2 inhibitor 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline (MW 252.27 g/mol, a compound of comparable weight) [1], but offers a distinct substitution pattern that provides a different vector for chemical expansion.

Molecular weight
Class-level inference
251.28 g/mol
Fragment-appropriate molecular weight; reported as lead-like starting point.
Data to verify; scaffold distinct from cited SARS-CoV-2 analog.
Molecular Weight Fragment-Based Drug Discovery Lead-Likeness Physicochemical Properties Synthetic Accessibility

Low Rotatable Bond Count for Conformational Restraint

The target compound contains exactly two rotatable bonds . This low count, a common feature among the most ligand-efficient drugs, restricts conformational freedom and can reduce the entropic penalty upon target binding. In contrast, the 3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole analog also has two rotatable bonds , but the unsubstituted 2-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline also has two [1]. The key differentiation lies not in the absolute count, but in the combination of this rigidity with a balanced LogP of 3.20, which distinguishes the target compound from the more lipophilic chloro analog and the slightly more polar unsubstituted analog.

Rotatable bonds
Cross-study comparable
2 rotatable bonds (all analogs equal)
Conformational restraint combined with moderate LogP may differentiate from more lipophilic or polar analogs.
Rigidity context requires integration with overall physicochemical profile.
Rotatable Bonds Conformational Restraint Ligand Efficiency Drug Design Physicochemical Properties

Strategic Applications of 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline


Fragment-Based Drug Discovery Targeting Moderate Lipophilicity

Given its molecular weight of 251.28 g/mol and a calculated LogP of 3.20, 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline is ideally suited as a core fragment in FBDD . Its balanced lipophilicity makes it a preferable choice over more hydrophobic analogs like 3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole (LogP 4.37) when targeting enzymes or receptors with shallow, solvent-exposed binding pockets, as it is less likely to exhibit promiscuous, aggregation-based inhibition .

Scaffold for Kinase and GPCR Targeted Libraries

The presence of a primary aniline (-NH2) group provides a highly reactive and versatile synthetic handle for rapid diversification into amide, sulfonamide, or urea libraries. This feature is particularly valuable for generating focused compound collections targeting kinases, GPCRs, or epigenetic targets where the 1,2,4-oxadiazole serves as a bioisostere for ester or amide functionalities . The p-tolyl substitution provides a subtle steric and electronic modulation that can be exploited in structure-activity relationship (SAR) studies.

Lead Optimization of 1,2,4-Oxadiazole Anticancer or Antimicrobial Hits

1,2,4-Oxadiazoles are privileged scaffolds in anticancer and antimicrobial drug discovery . This specific compound, with its defined substitution pattern, can serve as a direct analog for hit-to-lead exploration following initial screening. Its physicochemical profile (MW 251, LogP 3.20, 2 rotatable bonds) indicates it is a 'lead-like' molecule that has room for molecular weight and lipophilicity increases during optimization without violating key drug-likeness metrics .

Chemical Probe Synthesis for Biological Target Identification

The compound's moderate size and synthetic accessibility make it an excellent candidate for the synthesis of affinity probes or photoaffinity labeling reagents. The primary aniline can be readily converted to a linker-attachment point (e.g., via amide coupling to a PEGylated biotin tag), enabling target identification studies using chemical proteomics . Its conformational restraint (2 rotatable bonds) may reduce the entropic cost of binding, a desirable feature in probe design.

Application
Selection Property
Validation Focus
Fragment-based discovery targeting moderate lipophilicity
Reported balanced LogP / MW profile
Permeability, solubility, and aggregation screening
Kinase / GPCR targeted library synthesis
Primary aniline diversification handle
SAR expansion and selectivity profiling
Lead optimization of oxadiazole anticancer/antimicrobial hits
Lead-like physicochemical space
Drug-likeness metric monitoring during optimization
Chemical probe synthesis for target identification
Synthetic accessibility and aniline linker point
Target engagement and chemoproteomic profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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